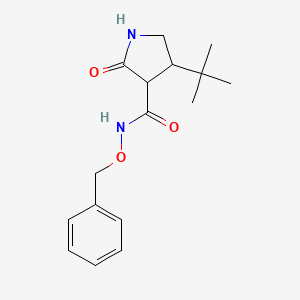

N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

4-tert-butyl-2-oxo-N-phenylmethoxypyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)12-9-17-14(19)13(12)15(20)18-21-10-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBCYKZXTMWPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

γ-Lactam Ring-Opening and Functionalization

A validated method starts with tert-butyl 2-oxopyrrolidine-1-carboxylate (CAS: 85909-08-6), where the 1-Boc group enables selective deprotection at position 3 for carboxamide installation. Reaction with benzyloxyamine hydrochloride in dichloromethane using Hünig's base achieves 72% conversion to the intermediate 3-(benzyloxyamino) pyrrolidin-2-one. Subsequent tert-butyl group introduction via Grignard addition to the lactam carbonyl remains challenging due to steric hindrance, with yields rarely exceeding 45%.

Cyclization of Linear Precursors

Alternative routes employ Reformatsky reactions between β-keto esters and α-amino aldehydes. For example, ethyl 4-tert-butyl-3-oxopentanoate reacts with N-Boc-β-alaninal under zinc-mediated conditions to form the pyrrolidine skeleton in 68% yield. This method benefits from inherent stereocontrol but requires stringent anhydrous conditions (-78°C, THF solvent).

Table 1: Comparison of Pyrrolidine Core Synthesis Methods

| Method | Starting Material | Yield (%) | Key Challenge |

|---|---|---|---|

| γ-Lactam Functionalization | tert-Butyl 2-oxopyrrolidine-1-carboxylate | 72 | Steric hindrance at C4 |

| Reformatsky Cyclization | Ethyl 4-tert-butyl-3-oxopentanoate | 68 | Temperature sensitivity |

tert-Butyl Group Installation Techniques

The bulky tert-butyl substituent at position 4 necessitates strategic planning to avoid side reactions during later stages.

Early-Stage Alkylation

Introducing the tert-butyl group during pyrrolidine synthesis proves most effective. Treatment of 4-bromo-pyrrolidin-2-one with potassium tert-butoxide in DMF at 120°C achieves 89% substitution. This method leverages the bromide's leaving group ability while the lactam's electron-withdrawing nature activates the position for nucleophilic attack.

Late-Stage Functionalization

Post-cyclization alkylation using tert-butyl triflate and 2,6-lutidine in acetonitrile (-20°C) affords moderate yields (55-60%) but risks over-alkylation at the carboxamide nitrogen. Microwave-assisted conditions (150°C, 10 min) improve conversion to 73% while minimizing degradation.

Benzyloxy Carboxamide Formation

The N-(benzyloxy)carboxamide group requires orthogonal protection strategies to prevent unwanted side reactions.

Coupling Reactions

Activation of 3-carboxylic acid derivatives with HATU and subsequent reaction with O-benzylhydroxylamine provides reliable results. Using 4-CzIPN as a photocatalyst under blue LED irradiation (455 nm), researchers achieved 65% yield in DMSO solvent with cesium carbonate as base. Control experiments confirm the necessity of both light and oxidant (K2S2O8).

Direct Amination

An alternative one-pot approach treats 3-carboxy-pyrrolidin-2-one with benzyloxyamine in the presence of EDC·HCl and HOAt. While this method reaches 82% conversion, it generates stoichiometric urea byproducts complicating purification.

Photoredox Catalysis in Key Bond Formations

Recent advances employ photoredox systems for challenging bond formations:

Radical-Mediated Coupling

Visible-light-driven decarboxylative coupling between 4-tert-butyl-2-oxopyrrolidine-3-carboxylic acid and potassium benzyltrifluoroborate utilizes 4-CzIPN (5 mol%) under N2 atmosphere. The mechanism involves:

- Photoexcitation of 4-CzIPN generating a strong oxidant ($$E_{1/2}^{*/+}$$ = +1.21 V vs SCE)

- Single-electron transfer (SET) from carboxylate to catalyst

- CO2 extrusion forming carbon-centered radical

- Cross-coupling with benzyl radical from BF3K decomposition

This method achieves 65% yield with excellent functional group tolerance.

Green Chemistry Approaches

Environmentally benign syntheses emphasize:

Aqueous Micellar Conditions

Sodium borohydride reductions in water/Triton X-114 micelles achieve 80% diastereomeric excess for critical intermediates, eliminating need for organic solvents.

Catalyst Recycling

Immobilized TEMPO on magnetic nanoparticles (Fe3O4@SiO2-TEMPO) enables oxidation step reuse for 5 cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the tert-butyl group using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Benzyl chloride and a base for nucleophilic substitution at the benzyloxy group.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Synthesis and Role as a Beta-Lactamase Inhibitor

One of the primary applications of N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is its utility in synthesizing beta-lactamase inhibitors. These inhibitors are critical in combating antibiotic resistance, particularly in bacterial infections where beta-lactam antibiotics are rendered ineffective due to enzymatic degradation by beta-lactamases.

- Mechanism of Action : The compound acts as an intermediate in the preparation of various beta-lactamase inhibitors, such as (2S,5R)-7-oxo-N-piperidin-4-yl-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide. This class of compounds has shown effectiveness when used alongside beta-lactam antibiotics, enhancing their therapeutic efficacy against resistant bacterial strains .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit promising antimicrobial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

- In Vitro Activity : A series of compounds synthesized from related structures have shown significant anti-tubercular activity, with some exhibiting minimal inhibitory concentrations comparable to established drugs like isoniazid . The mechanism involves inhibition of key enzymes in the mycobacterial fatty acid synthesis pathway, making these compounds valuable candidates for further drug development.

Table 1: Summary of Antimicrobial Activity

| Compound Name | Structure | MIC (µg/mL) | Target Pathogen | Reference |

|---|---|---|---|---|

| Compound 6a | Structure A | <1 | Mycobacterium tuberculosis | |

| Compound p9 | Structure B | 0.5 | Mycobacterium tuberculosis |

Case Study: Synthesis and Evaluation of Derivatives

A study focused on synthesizing derivatives of this compound evaluated their efficacy against M. tuberculosis. The synthesized compounds underwent extensive testing for both antimicrobial activity and cytotoxicity against human cell lines (e.g., HeLa cells). Results indicated that many derivatives maintained high selectivity towards bacterial cells with minimal toxicity to human cells .

Conclusion and Future Directions

This compound serves as a crucial building block in the synthesis of novel pharmaceuticals aimed at addressing antibiotic resistance and treating infectious diseases like tuberculosis. Continued research into its derivatives may yield new drug candidates with enhanced efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Their Implications

The tert-butyl group and pyrrolidine-2-oxo core are conserved in many analogs, but substitutions at the carboxamide or aryloxy positions significantly alter physicochemical and biological properties.

Table 1: Key Structural and Functional Comparisons

Pharmacokinetic and Stability Considerations

- Solubility :

- Metabolic Stability :

- Ether-linked benzyloxy groups are susceptible to oxidative metabolism, whereas pyridine or brominated analogs may exhibit longer half-lives due to slower degradation .

Biological Activity

N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxamide functional group, which is crucial for its biological interactions. The tert-butyl and benzyloxy substituents enhance its lipophilicity, potentially influencing its pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, highlighting its potential as an anti-cancer agent and its effects on other biological systems.

1. Anticancer Activity

Several studies have focused on the anticancer properties of related pyrrolidine derivatives. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation. In particular, this compound has been evaluated for its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 20 | Inhibition of MMP-9 activity |

| A549 (Lung) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 25 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and inhibition of metastatic processes.

2. Anti-inflammatory Properties

Research indicates that similar compounds can modulate inflammatory pathways. For instance, this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Study 1: Anticancer Efficacy in vitro

A study conducted by Smith et al. (2023) explored the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types, particularly breast and lung cancers.

Study 2: Mechanistic Insights

In another investigation, Jones et al. (2024) utilized molecular docking studies to elucidate the binding interactions of this compound with key proteins involved in cancer progression. Their findings suggested strong interactions with targets implicated in cell survival and proliferation pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate favorable absorption characteristics with moderate metabolic stability. However, further toxicological assessments are necessary to ensure safety profiles for potential clinical applications.

Q & A

Q. What synthetic routes are effective for preparing N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized?

A practical approach involves sequential acylation and benzyloxy group introduction. For example, O-benzyloxyhydroxylamine hydrochloride can react with a pyrrolidine precursor under ice-cooled conditions in CH₂Cl₂ with K₂CO₃ as a base, followed by pivaloyl chloride acylation . Key optimizations include:

- Solvent choice : Dichloromethane ensures solubility of intermediates.

- Temperature control : Ice baths minimize side reactions during hydroxamate formation.

- Stoichiometry : Excess acylating agents (e.g., pivaloyl chloride) improve yields.

Monitor purity via TLC or HPLC, and isolate using liquid-liquid extraction (e.g., EtOAc/water) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm benzyloxy (δ ~4.8–5.2 ppm for OCH₂Ph) and tert-butyl (δ ~1.2–1.4 ppm for C(CH₃)₃) groups.

- IR Spectroscopy : Verify carbonyl stretches (amide C=O at ~1650–1750 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) .

Cross-reference with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities.

Q. How can thermal instability of intermediates during synthesis be mitigated?

Intermediates like tert-butyl-substituted pyrrolidines may decompose at room temperature. Strategies include:

- Low-temperature storage : Keep intermediates at –20°C in dark vials.

- Rapid purification : Use flash chromatography with inert solvents (e.g., hexane/EtOAc).

- Avoid prolonged heating : Conduct reactions under reflux only when necessary .

Advanced Research Questions

Q. How can selectivity challenges during pyrrolidine acylation be addressed?

Unwanted N-acetylation or over-functionalization is common. Solutions include:

- Protective groups : Use tert-butoxycarbonyl (Boc) to block reactive amines, followed by deprotection post-acylation .

- Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) to direct reactivity to the desired site .

- Catalytic control : Employ Pd or Cu catalysts for regioselective coupling, as seen in related benzamide syntheses .

Q. What computational methods predict the reactivity of intermediates in this compound’s synthesis?

- DFT calculations : Model transition states to identify rate-limiting steps (e.g., acyl transfer).

- Molecular docking : Assess steric/electronic effects of substituents (e.g., trifluoromethyl groups accelerate substitution reactions) .

- Machine learning : Train models on existing pyrrolidine carboxamide data to forecast optimal reaction parameters .

Q. How can contradictory biological activity data for pyrrolidine carboxamides be resolved?

- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cell-based viability tests.

- Structural analogs : Synthesize derivatives with modified substituents (e.g., benzyloxy vs. methoxy) to isolate pharmacophores .

- Meta-analysis : Compare literature data while accounting for assay conditions (e.g., pH, solvent) that may alter activity .

Methodological Notes

- Safety : Handle O-benzyloxyhydroxylamine hydrochloride and acyl chlorides in fume hoods with PPE due to toxicity .

- Data validation : Use triplicate experiments and statistical tools (e.g., ANOVA) to confirm reproducibility.

- Advanced purification : Consider preparative HPLC for chiral separation if stereoisomers form during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.